molecular formula C7H16ClN3O B1486260 1-((Tetrahydro-2H-pyran-4-yl)methyl)guanidine hydrochloride CAS No. 2206967-66-8

1-((Tetrahydro-2H-pyran-4-yl)methyl)guanidine hydrochloride

Cat. No.: B1486260
CAS No.: 2206967-66-8
M. Wt: 193.67 g/mol
InChI Key: AETAZBCSTDREGZ-UHFFFAOYSA-N
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Description

1-((Tetrahydro-2H-pyran-4-yl)methyl)guanidine hydrochloride is a chemical compound with the molecular formula C12H23ClN2O2. It is known for its unique structure, which includes a tetrahydropyran ring and a guanidine group. This compound is used in various scientific research fields due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Tetrahydro-2H-pyran-4-yl)methyl)guanidine hydrochloride typically involves the reaction of tetrahydro-2H-pyran-4-ylmethylamine with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-pressure reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

1-((Tetrahydro-2H-pyran-4-yl)methyl)guanidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted guanidines, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-((Tetrahydro-2H-pyran-4-yl)methyl)guanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the target and the context of its use. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((Tetrahydro-2H-pyran-4-yl)methyl)guanidine hydrochloride stands out due to its specific combination of a tetrahydropyran ring and a guanidine group. This unique structure imparts distinctive chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

2206967-66-8

Molecular Formula

C7H16ClN3O

Molecular Weight

193.67 g/mol

IUPAC Name

2-(oxan-4-ylmethyl)guanidine;hydrochloride

InChI

InChI=1S/C7H15N3O.ClH/c8-7(9)10-5-6-1-3-11-4-2-6;/h6H,1-5H2,(H4,8,9,10);1H

InChI Key

AETAZBCSTDREGZ-UHFFFAOYSA-N

SMILES

C1COCCC1CN=C(N)N.Cl

Canonical SMILES

C1COCCC1CN=C(N)N.Cl

Origin of Product

United States

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